molecular formula C13H19BrN4O B2694853 1-(5-Bromopyrimidin-2-yl)-4-(oxolan-3-yl)-1,4-diazepane CAS No. 2379950-89-5

1-(5-Bromopyrimidin-2-yl)-4-(oxolan-3-yl)-1,4-diazepane

Cat. No. B2694853
CAS RN: 2379950-89-5
M. Wt: 327.226
InChI Key: LBBJJYLHDXIYQJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(5-Bromopyrimidin-2-yl)-4-(oxolan-3-yl)-1,4-diazepane, also known as BRD, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. BRD is a diazepane-based compound that has been synthesized using different methods, and its mechanism of action and biochemical effects have been studied extensively.

Scientific Research Applications

1-(5-Bromopyrimidin-2-yl)-4-(oxolan-3-yl)-1,4-diazepane has been studied extensively due to its potential applications in various fields such as medicinal chemistry, biochemistry, and pharmacology. 1-(5-Bromopyrimidin-2-yl)-4-(oxolan-3-yl)-1,4-diazepane has been found to exhibit antitumor, antiviral, and antibacterial activities. It has also been studied for its potential use as a therapeutic agent for various diseases such as cancer, HIV, and tuberculosis.

Mechanism of Action

The mechanism of action of 1-(5-Bromopyrimidin-2-yl)-4-(oxolan-3-yl)-1,4-diazepane is not fully understood, but it is believed to act by inhibiting certain enzymes and proteins involved in various cellular processes. 1-(5-Bromopyrimidin-2-yl)-4-(oxolan-3-yl)-1,4-diazepane has been found to inhibit the activity of DNA topoisomerase, which is involved in DNA replication and repair. It has also been found to inhibit the activity of HIV reverse transcriptase, which is involved in the replication of the virus.
Biochemical and Physiological Effects:
1-(5-Bromopyrimidin-2-yl)-4-(oxolan-3-yl)-1,4-diazepane has been found to exhibit various biochemical and physiological effects. It has been found to induce apoptosis in cancer cells, inhibit viral replication, and inhibit bacterial growth. 1-(5-Bromopyrimidin-2-yl)-4-(oxolan-3-yl)-1,4-diazepane has also been found to have an effect on the immune system by modulating the activity of certain immune cells.

Advantages and Limitations for Lab Experiments

1-(5-Bromopyrimidin-2-yl)-4-(oxolan-3-yl)-1,4-diazepane has several advantages for lab experiments. It is easy to synthesize, and its purity can be easily assessed using various techniques. 1-(5-Bromopyrimidin-2-yl)-4-(oxolan-3-yl)-1,4-diazepane has also been found to be stable under various conditions, which makes it suitable for long-term storage. However, 1-(5-Bromopyrimidin-2-yl)-4-(oxolan-3-yl)-1,4-diazepane has some limitations for lab experiments. It has low solubility in water, which can make it difficult to use in some experiments. 1-(5-Bromopyrimidin-2-yl)-4-(oxolan-3-yl)-1,4-diazepane can also exhibit cytotoxicity at high concentrations, which can limit its use in certain experiments.

Future Directions

There are several future directions for the study of 1-(5-Bromopyrimidin-2-yl)-4-(oxolan-3-yl)-1,4-diazepane. One potential direction is to study its potential use as a therapeutic agent for various diseases such as cancer, HIV, and tuberculosis. Another potential direction is to study its mechanism of action in more detail to better understand its effects on various cellular processes. Additionally, further research is needed to assess the safety and efficacy of 1-(5-Bromopyrimidin-2-yl)-4-(oxolan-3-yl)-1,4-diazepane in vivo.

Synthesis Methods

1-(5-Bromopyrimidin-2-yl)-4-(oxolan-3-yl)-1,4-diazepane is a diazepane-based compound that has been synthesized using different methods. One of the most common methods for synthesizing 1-(5-Bromopyrimidin-2-yl)-4-(oxolan-3-yl)-1,4-diazepane is the reaction of 4-(oxolan-3-yl)-1,4-diazepane-1-carboxylic acid with 5-bromo-2-chloropyrimidine in the presence of a base. The resulting compound is then purified using various techniques such as column chromatography and recrystallization.

properties

IUPAC Name

1-(5-bromopyrimidin-2-yl)-4-(oxolan-3-yl)-1,4-diazepane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19BrN4O/c14-11-8-15-13(16-9-11)18-4-1-3-17(5-6-18)12-2-7-19-10-12/h8-9,12H,1-7,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBBJJYLHDXIYQJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN(C1)C2=NC=C(C=N2)Br)C3CCOC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19BrN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(5-Bromopyrimidin-2-yl)-4-(oxolan-3-yl)-1,4-diazepane

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